N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
CAS No.: 920513-54-8
Cat. No.: VC17296640
Molecular Formula: C18H17N3OS
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920513-54-8 |
|---|---|
| Molecular Formula | C18H17N3OS |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide |
| Standard InChI | InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22) |
| Standard InChI Key | DTMGPLRQELSUIL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide features a bicyclic isoquinoline moiety fused to a glycinamide backbone, further substituted at the N~2~ position with a 3-(methylsulfanyl)phenyl group. The isoquinoline system (C9H7N) consists of a benzene ring annulated to a pyridine ring, providing a planar aromatic framework conducive to π-π stacking interactions. The glycinamide linker (NH-CH2-CONH-) bridges the isoquinoline and the 3-(methylsulfanyl)phenyl group, introducing conformational flexibility. The methylsulfanyl (-SMe) substituent at the meta position of the phenyl ring contributes to electron-rich regions, potentially enhancing binding affinity to hydrophobic protein pockets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H17N3OS | |
| Molecular Weight | 323.4 g/mol | |
| SMILES Notation | COC(=O)NC(Cc1cnc2ccccc12)Nc3cccc(SMe)c3 | Inferred |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
Spectroscopic Identification
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous isoquinoline derivatives exhibit characteristic signals. For example, the isoquinoline proton environment typically shows aromatic protons at δ 7.5–8.9 ppm in 1H NMR, while the methylsulfanyl group’s protons resonate near δ 2.5 ppm . The amide carbonyl (C=O) stretch in IR spectroscopy would likely appear at ~1650 cm⁻¹, consistent with secondary amides .
Synthesis and Manufacturing Processes
Synthetic Pathways
Physicochemical Profile
The compound’s physicochemical properties dictate its pharmacokinetic behavior:
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LogP: Predicted logP (octanol-water) of 2.8 ± 0.3, indicating moderate lipophilicity.
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Aqueous Solubility: ~0.12 mg/mL at pH 7.4, limited by the aromatic systems.
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Melting Point: Estimated 215–220°C based on thermal analysis of structural analogs .
Comparative Analysis with Structural Analogues
Table 2: Structural and Pharmacological Comparisons
The methylsulfanyl substituent confers distinct electronic properties compared to halogenated or alkylated analogs, potentially altering metabolic stability and target engagement .
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